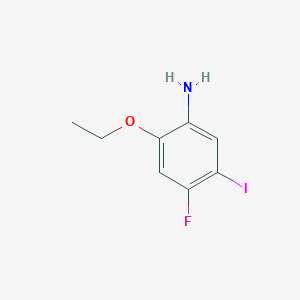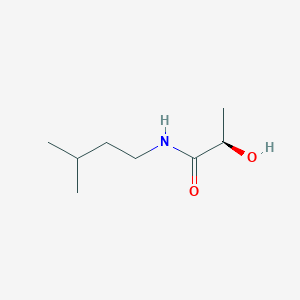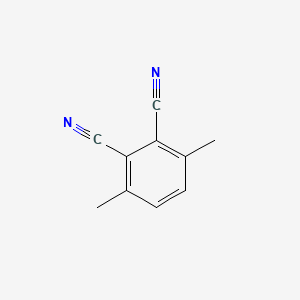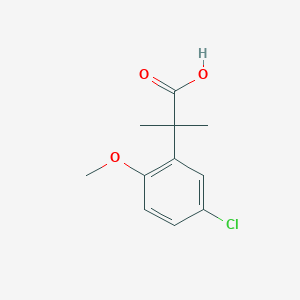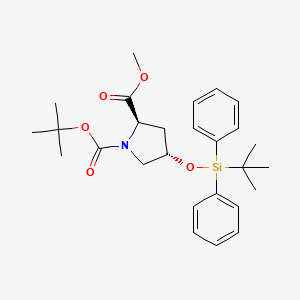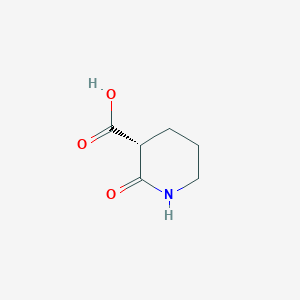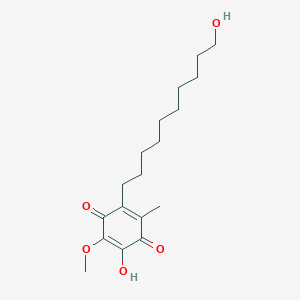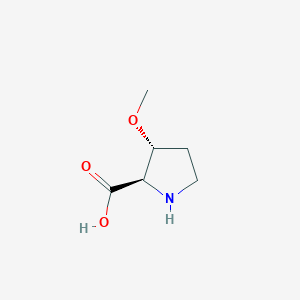
(2R,3R)-3-Methoxypyrrolidine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a methoxy group attached to the pyrrolidine ring, which imparts unique chemical properties to the molecule. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. This reaction is usually carried out under mild conditions, with hydrogen gas and a solvent like ethanol or methanol.
Another approach involves the use of chiral auxiliaries, which are temporarily attached to the precursor molecule to induce the desired stereochemistry during the reaction. After the reaction is complete, the chiral auxiliary is removed, yielding the target compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of (2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid may involve large-scale asymmetric hydrogenation processes using highly efficient chiral catalysts. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: (2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid.
Reduction: (2R,3R)-3-Methoxypyrrolidine-2-methanol or (2R,3R)-3-Methoxypyrrolidine-2-aldehyde.
Substitution: Various substituted pyrrolidine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The methoxy group and the carboxylic acid group play crucial roles in its binding to molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion, with similar stereochemistry but different functional groups.
(2R,3R)-Dihydromyricetin: A flavonoid with antioxidant properties, sharing the same stereochemistry but differing in its overall structure and biological activity.
Uniqueness
(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid is unique due to its specific combination of a methoxy group and a carboxylic acid group on a pyrrolidine ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2R,3R)-3-methoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
InChI-Schlüssel |
NIKRPQUOBKTPNA-RFZPGFLSSA-N |
Isomerische SMILES |
CO[C@@H]1CCN[C@H]1C(=O)O |
Kanonische SMILES |
COC1CCNC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Difluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B13060409.png)
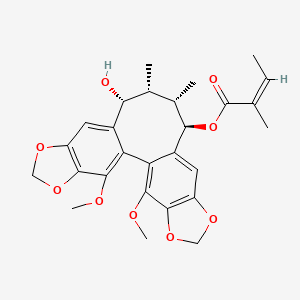

![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
